(S)-5-Fluoro-2-(1-((8-oxo-8,9-dihydro-7H-purin-6-YL)amino)propyl)-3-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of GS-563117 involves the oxidation of Idelalisib. Idelalisib is metabolized primarily by aldehyde oxidase to form GS-563117 . The specific synthetic routes and reaction conditions for the industrial production of GS-563117 are not widely documented, but it is known that the compound is produced as a metabolite during the metabolism of Idelalisib .
化学反応の分析
GS-563117 undergoes several types of chemical reactions, including oxidation and reduction. The primary reaction involved in its formation is the oxidation of Idelalisib by aldehyde oxidase . Common reagents and conditions used in these reactions include aldehyde oxidase and appropriate oxidative conditions. The major product formed from these reactions is GS-563117 itself .
科学的研究の応用
GS-563117 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used as a research tool to study the metabolism and pharmacokinetics of Idelalisib . Additionally, GS-563117 is used to investigate the inhibition of cytochrome P450 3A (CYP3A) and its implications in drug-drug interactions . The compound is also valuable in studying the pharmacodynamics of Idelalisib and its effects on various cellular pathways .
作用機序
GS-563117 exerts its effects primarily by inhibiting cytochrome P450 3A (CYP3A). Unlike Idelalisib, which is a potent inhibitor of PI3K-δ, GS-563117 does not inhibit PI3K-δ but instead acts as a mechanism-based inhibitor of CYP3A . This inhibition can lead to increased plasma concentrations of drugs that are metabolized by CYP3A, thereby affecting their pharmacokinetics and potentially leading to drug-drug interactions .
類似化合物との比較
GS-563117 is unique in its specific inhibition of CYP3A compared to other metabolites of Idelalisib. Similar compounds include other metabolites of Idelalisib, such as those formed by cytochrome P450 enzymes and uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes . GS-563117 stands out due to its specific formation via aldehyde oxidase and its distinct mechanism of action as a CYP3A inhibitor .
特性
分子式 |
C22H18FN7O2 |
---|---|
分子量 |
431.4 g/mol |
IUPAC名 |
5-fluoro-2-[(1S)-1-[(8-oxo-7,9-dihydropurin-6-yl)amino]propyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H18FN7O2/c1-2-14(26-18-17-19(25-11-24-18)29-22(32)28-17)20-27-15-10-6-9-13(23)16(15)21(31)30(20)12-7-4-3-5-8-12/h3-11,14H,2H2,1H3,(H3,24,25,26,28,29,32)/t14-/m0/s1 |
InChIキー |
PEYAOBRJGKFVDV-AWEZNQCLSA-N |
異性体SMILES |
CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC(=O)N5 |
正規SMILES |
CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC(=O)N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。